alpha-Humulen

Description

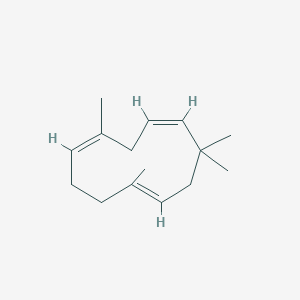

Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1Z,4Z,8E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene |

InChI |

InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6-7,10-11H,5,8-9,12H2,1-4H3/b11-6-,13-7-,14-10+ |

InChI Key |

FAMPSKZZVDUYOS-HYXCZMNISA-N |

Isomeric SMILES |

C/C/1=C\CC(/C=C\C/C(=C\CC1)/C)(C)C |

Canonical SMILES |

CC1=CCC(C=CCC(=CCC1)C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

alpha-Humulene natural sources and distribution

An In-depth Technical Guide to the Natural Sources, Distribution, and Biological Activity of α-Humulene

Introduction

α-Humulene, also known as α-caryophyllene, is a naturally occurring monocyclic sesquiterpene first identified in the essential oils of Humulus lupulus (hops), from which it derives its name.[1][2] It is a structural isomer of β-caryophyllene, and the two are frequently found together in the essential oils of many aromatic plants.[1][2] Characterized by an earthy, woody, and spicy aroma, α-humulene is a significant contributor to the fragrance and flavor of numerous plants, most notably giving beer its characteristic "hoppy" scent.[3][4] Beyond its aromatic properties, α-humulene has garnered significant interest from the scientific community for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and analgesic effects.[5] This document provides a comprehensive overview of the natural sources, quantitative distribution, experimental protocols for analysis, and the key signaling pathways modulated by α-humulene.

Natural Sources and Distribution

α-Humulene is widely distributed throughout the plant kingdom and is a key component of the essential oils of many species.[1] Its presence is not limited to a specific geographic region, with emitting plants found on all continents.[1][2] The concentration of α-humulene can vary significantly depending on the plant variety, growing conditions, and harvesting methods.[6][7]

The primary and most well-known source of α-humulene is the hops plant (Humulus lupulus), where it can constitute up to 40% of the essential oil, with noble hop varieties typically containing higher levels.[1][8] Both Cannabis sativa and Cannabis indica are also prominent sources, contributing to the complex aroma profile of different cannabis cultivars.[5][9]

Other significant botanical sources include:

-

Sage (Salvia officinalis) : A culinary herb where α-humulene is a notable constituent of its essential oil.[1][10][11]

-

Cordia verbenacea : A South American shrub whose essential oil is rich in α-humulene and has been extensively studied for its anti-inflammatory properties.[1][5]

-

Black Pepper (Piper nigrum) : Contributes to the spicy aroma of this common spice.[12][13]

-

Ginseng (Panax species) : Found in the roots of this traditional medicinal plant.[1][12]

-

Vietnamese Coriander (Persicaria odorata) : A key aromatic compound in this herb.[1]

-

Cloves (Syzygium aromaticum) : Present in the essential oil extracted from clove buds.[4][14]

In addition to these, α-humulene is emitted into the atmosphere by pine trees, orange orchards, tobacco plants, and sunflowers.[1] It is often found in conjunction with its isomer, β-caryophyllene, in plants like basil and clove.[3]

Quantitative Data on α-Humulene Distribution

The following table summarizes the concentration of α-humulene found in the essential oils of various plant species as reported in scientific literature. This data highlights the variability in concentration across different sources and even within the same species.

| Plant Species | Plant Part | α-Humulene Concentration (% of Essential Oil) | Reference(s) |

| Humulus lupulus (Hops) | Cones | Up to 40% (typically 5-45%) | [1][2][8] |

| Humulus lupulus (Southern Dawn variety) | Vegetative Biomass | 24.89% | [15] |

| Humulus lupulus (Dried Hops) | Cones | 24.0% - 25.6% | [7] |

| Salvia officinalis (Sage) | Aerial Parts (Full Flowering Stage) | 8.34% | [10] |

| Salvia officinalis (Sage) | Aerial Parts | 7.3% - 11.2% | [16] |

| Salvia officinalis (Sage) | - | 6.11% | [11] |

| Salvia aethiopis | - | 6.4% | [17] |

| Piper nigrum (Black Pepper) | Berries | < 2% | [13] |

| Cordia verbenacea | Leaves | ~4% | [1] |

| Litsea mushaensis | Leaves | ~10% | [1] |

Experimental Protocols

The isolation, identification, and quantification of α-humulene from plant matrices involve standardized extraction and analytical procedures.

Extraction Methodologies

The choice of extraction method is critical as it can influence the yield and chemical profile of the extracted essential oil.

-

Hydrodistillation / Steam Distillation : This is the most common and traditional method for extracting α-humulene.[5][9] Plant material is boiled in water, and the resulting steam, carrying the volatile essential oils, is condensed and collected. A Clevenger-type apparatus is frequently employed for this purpose at a laboratory scale.[5][9] This technique is effective for capturing volatile sesquiterpenes like α-humulene.[18]

-

Supercritical Fluid Extraction (SFE) : A more modern technique that uses supercritical carbon dioxide (SC-CO₂) as a solvent.[14] This method is advantageous as it avoids the use of organic solvents and high temperatures, which can degrade thermolabile compounds. The efficiency of SFE can be further enhanced through ultrasound assistance (USC-CO₂), which has been shown to improve yields and reduce extraction times for α-humulene from cloves.[14]

Analytical and Quantification Techniques

Following extraction, chromatographic techniques are employed for the identification and quantification of α-humulene.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most widely used method for the identification and structural elucidation of α-humulene.[5][9] The extracted essential oil is vaporized and passed through a capillary column, which separates the components based on their volatility and polarity. The separated components are then ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that allows for definitive identification by comparison to spectral libraries.[19]

-

Gas Chromatography-Flame Ionization Detector (GC-FID) : This technique is commonly used for the quantitative analysis of α-humulene.[20] While it doesn't provide structural information like MS, the FID offers high sensitivity and a wide linear range, making it ideal for determining the concentration of α-humulene in an essential oil sample.[15]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is particularly useful for the quantification of α-humulene in finished pharmaceutical or cosmetic products, especially those with aqueous bases where direct GC analysis is challenging.[21] A validated HPLC method allows for the effective separation and quantification of α-humulene from other formulation excipients.[21]

Caption: Experimental workflow for α-humulene extraction and analysis.

Signaling Pathways and Biological Activity

α-Humulene exerts its biological effects by modulating several key signaling pathways involved in inflammation, cancer, and nociception.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of α-humulene are well-documented and are mediated through the suppression of multiple pro-inflammatory pathways.

-

Inhibition of Pro-inflammatory Cytokines : α-Humulene significantly reduces the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[5][22]

-

Suppression of Transcription Factors : It inhibits the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[23][24] These transcription factors are crucial for orchestrating the inflammatory response by regulating the expression of numerous pro-inflammatory genes.

-

Modulation of Eicosanoid and Nitric Oxide Pathways : The compound suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to a reduction in the production of prostaglandin (B15479496) E₂ (PGE₂) and nitric oxide, respectively.[5][22]

-

Allergic Inflammation : In models of allergic airway inflammation, α-humulene has been shown to decrease levels of IL-5, CCL11 (eotaxin), and leukotriene B₄, and to inhibit the expression of the adhesion molecule P-selectin, thereby reducing eosinophil recruitment.[23][24]

Caption: Anti-inflammatory signaling pathway of α-humulene.

Anti-Cancer Mechanisms

α-Humulene has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and the generation of oxidative stress.

-

Inhibition of Akt Signaling : In hepatocellular carcinoma cells, α-humulene inhibits the activation of the protein kinase B (Akt) signaling pathway.[5][25] The Akt pathway is a critical regulator of cell survival and is often overactive in cancer.

-

Induction of Apoptosis : By inhibiting Akt, α-humulene promotes apoptosis (programmed cell death).[25] This is achieved by decreasing the phosphorylation of downstream Akt targets like Bad, which in its unphosphorylated state promotes apoptosis. This leads to the activation of caspase-3 and subsequent cleavage of PARP, hallmarks of apoptosis.[25]

-

Generation of Oxidative Stress : α-Humulene can increase the intracellular levels of reactive oxygen species (ROS) and deplete glutathione, an important cellular antioxidant.[5][24] This makes cancer cells more vulnerable to oxidative damage and subsequent cell death.[24]

References

- 1. Humulene - Wikipedia [en.wikipedia.org]

- 2. nmppdb.com.ng [nmppdb.com.ng]

- 3. Alpha-Humulene: The Beer and Cannabis Connection | Earthy Now [earthynow.com]

- 4. graniteleaf.com [graniteleaf.com]

- 5. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. treehousecannabis.com [treehousecannabis.com]

- 7. researchgate.net [researchgate.net]

- 8. Hop Science II: Hop Oil Composition | Suregork Loves Beer [beer.suregork.com]

- 9. d-nb.info [d-nb.info]

- 10. Chemical Analysis and Investigation of Biological Effects of Salvia officinalis Essential Oils at Three Phenological Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nuft.edu.ua [nuft.edu.ua]

- 12. buythcdrinks.com [buythcdrinks.com]

- 13. avenalab.com [avenalab.com]

- 14. Extraction of α-humulene-enriched oil from clove using ultrasound-assisted supercritical carbon dioxide extraction and studies of its fictitious solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of Major Compounds in Essential Oils Steam Distilled from Fresh Plant Material of South African Hop Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Chemometric Analysis Evidencing the Variability in the Composition of Essential Oils in 10 Salvia Species from Different Taxonomic Sections or Phylogenetic Clades - PMC [pmc.ncbi.nlm.nih.gov]

- 18. releaf.co.uk [releaf.co.uk]

- 19. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]

- 20. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Anti-inflammatory effects of compounds alpha-humulene and (-)-trans-caryophyllene isolated from the essential oil of Cordia verbenacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. thieme-connect.com [thieme-connect.com]

- 25. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the α-Humulene Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Humulene, a naturally occurring monocyclic sesquiterpene, is a compound of significant interest due to its therapeutic potential, including anti-inflammatory and anti-cancer properties. Found in the essential oils of numerous plant species, such as hops (Humulus lupulus) and cannabis (Cannabis sativa), its biosynthesis is a complex process involving multiple enzymatic steps and intricate regulatory networks. This technical guide provides a comprehensive overview of the α-humulene biosynthetic pathway in plants, detailing the enzymatic machinery, precursor molecules, and the signaling cascades that govern its production. This document is intended to serve as a resource for researchers and professionals in the fields of plant biology, metabolic engineering, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the core biological processes to facilitate further research and application.

The α-Humulene Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of α-humulene originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These building blocks are synthesized through two distinct pathways depending on the subcellular localization: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.

The cytosolic MVA pathway is generally the primary source of precursors for sesquiterpene biosynthesis. The key steps culminating in the direct precursor to α-humulene are as follows:

-

Formation of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), a C10 compound. A subsequent condensation of GPP with another molecule of IPP is catalyzed by farnesyl pyrophosphate synthase (FPPS) to yield the C15 compound, (2E,6E)-farnesyl pyrophosphate (FPP). FPP is the central precursor for all sesquiterpenes[1][2].

-

Cyclization of FPP to α-Humulene: The final and committing step in the biosynthesis of α-humulene is the cyclization of the linear FPP molecule. This intricate reaction is catalyzed by a specialized class of enzymes known as α-humulene synthases (EC 4.2.3.104)[3]. These enzymes, belonging to the terpene synthase (TPS) family, facilitate the removal of the pyrophosphate group from FPP, generating a reactive farnesyl cation. The enzyme's active site then guides the folding of this carbocation intermediate to induce a 1,11-cyclization, ultimately leading to the formation of the characteristic 11-membered ring structure of α-humulene. The reaction is terminated by a deprotonation step[4].

The biosynthesis of α-humulene is often accompanied by the production of other sesquiterpenes, such as β-caryophyllene, as some terpene synthases exhibit product promiscuity[5][6][7].

Visualization of the α-Humulene Biosynthetic Pathway

Regulation of α-Humulene Biosynthesis: The Role of Jasmonate Signaling

The production of α-humulene in plants is not constitutive but is often induced in response to various biotic and abiotic stresses, such as herbivory or pathogen attack. A key signaling molecule involved in mediating these defense responses is jasmonic acid (JA) and its volatile derivative, methyl jasmonate (MeJA) [8].

The jasmonate signaling cascade plays a crucial role in upregulating the expression of genes encoding enzymes in the terpene biosynthetic pathway, including α-humulene synthase. The simplified signaling pathway is as follows:

-

Perception of Stimulus and JA Biosynthesis: In response to stress, the biosynthesis of jasmonic acid is initiated from α-linolenic acid in the chloroplasts and peroxisomes.

-

JA-Ile Conjugation and Receptor Binding: JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile), by the enzyme JAR1. JA-Ile then binds to its receptor, the F-box protein CORONATINE INSENSITIVE 1 (COI1) , which is part of the SCFCOI1 ubiquitin E3 ligase complex[9].

-

Degradation of JAZ Repressors: The binding of JA-Ile to COI1 promotes the ubiquitination and subsequent degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins by the 26S proteasome[9][10].

-

Activation of Transcription Factors: In their resting state, JAZ proteins bind to and inhibit the activity of various transcription factors (TFs), such as MYC2 . The degradation of JAZ proteins releases these TFs, allowing them to bind to the promoter regions of jasmonate-responsive genes[10].

-

Upregulation of Terpene Synthase Gene Expression: The activated transcription factors induce the expression of genes involved in the α-humulene biosynthetic pathway, including the gene encoding α-humulene synthase , leading to an increased production of the compound[10].

Visualization of the Jasmonate Signaling Pathway

Quantitative Data on α-Humulene Biosynthesis

The efficiency of α-humulene production is dependent on the kinetic properties of the α-humulene synthase and the overall metabolic flux towards its precursor, FPP. Below is a summary of key quantitative data from various studies.

Enzyme Kinetics of α-Humulene Synthase

| Enzyme Source | Substrate | KM (µM) | kcat (s-1) | Catalytic Efficiency (kcat/KM) (M-1s-1) | Reference |

| Humulus lupulus (European hop) | (2E,6E)-farnesyl diphosphate | 0.7 | N/A | N/A | [11] |

| Zingiber zerumbet Smith | (2E,6E)-farnesyl diphosphate | N/A | N/A | N/A | [5] |

N/A: Data not available in the cited sources.

Production of α-Humulene in Engineered Systems

Metabolic engineering strategies have been employed to enhance the production of α-humulene in microbial hosts.

| Host Organism | Engineering Strategy | α-Humulene Titer (mg/L) | Reference |

| Escherichia coli | Heterologous expression of α-humulene synthase and mevalonate pathway with in situ product adsorption | 60.2 | [12] |

| Candida tropicalis | Overexpression of α-humulene synthase and endogenous FPP pathway, with fermentation optimization | 4115.42 | [13][14] |

| Yarrowia lipolytica | Transcriptome analysis and metabolic engineering using waste cooking oil as a carbon source | >1400 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the α-humulene biosynthetic pathway.

Heterologous Expression and Purification of α-Humulene Synthase

This protocol describes the expression of α-humulene synthase in E. coli and its subsequent purification.

-

Gene Cloning and Vector Construction:

-

The coding sequence of the α-humulene synthase gene is amplified from the plant cDNA library.

-

The amplified gene is cloned into an expression vector, such as pET-28a(+), which often includes a polyhistidine tag for purification.

-

-

Transformation and Expression:

-

The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

A single colony is inoculated into LB medium containing the appropriate antibiotic and grown overnight.

-

The overnight culture is used to inoculate a larger volume of fresh medium.

-

The culture is grown at 37°C to an OD600 of 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

The culture is further incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

-

-

Cell Lysis and Protein Purification:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).

-

Cells are lysed by sonication or using a French press.

-

The cell lysate is centrifuged to pellet cell debris.

-

The supernatant containing the soluble protein is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

-

The His-tagged α-humulene synthase is eluted with an elution buffer containing a higher concentration of imidazole.

-

The purity of the eluted protein is assessed by SDS-PAGE.

-

In Vitro Enzyme Assay for α-Humulene Synthase Activity

This assay determines the catalytic activity of the purified α-humulene synthase.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.4).

-

The standard reaction mixture (e.g., 100 µL total volume) contains:

-

Reaction buffer

-

15 mM MgCl2

-

5 mM Dithiothreitol (DTT)

-

2 mM Farnesyl pyrophosphate (FPP) as the substrate

-

40-50 µg of purified α-humulene synthase

-

-

-

Incubation:

-

The reaction mixture is incubated at 30°C for 1 hour.

-

-

Product Extraction:

-

The reaction is stopped, and the volatile products are extracted by adding an equal volume of an organic solvent (e.g., hexane (B92381) or pentane) and vortexing.

-

The mixture is centrifuged to separate the phases.

-

The organic phase containing the α-humulene is carefully collected.

-

-

Analysis:

-

The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

-

Quantification of α-Humulene by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of α-humulene from plant extracts or in vitro assays.

-

Sample Preparation:

-

For plant material, α-humulene is typically extracted via hydrodistillation or solvent extraction.

-

For in vitro assays, the organic extract is used directly.

-

An internal standard (e.g., n-tridecane) is added to the sample for accurate quantification.

-

-

GC-MS Analysis:

-

Gas Chromatograph:

-

Column: A non-polar capillary column, such as an HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: e.g., 250°C.

-

Oven Temperature Program: An initial temperature of e.g., 60°C, held for a few minutes, followed by a ramp to a final temperature of e.g., 240°C at a rate of 3-10°C/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: e.g., m/z 40-400.

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

-

-

-

Data Analysis:

-

α-Humulene is identified by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantification is performed by creating a calibration curve using known concentrations of the α-humulene standard and the internal standard.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the transcript levels of the α-humulene synthase gene.

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from plant tissues using a suitable kit or protocol.

-

The quality and quantity of the extracted RNA are assessed.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Primer Design and Validation:

-

Gene-specific primers for the α-humulene synthase gene and a reference gene (e.g., actin or ubiquitin) are designed.

-

The efficiency of the primers is validated by running a standard curve.

-

-

qRT-PCR Reaction:

-

The qRT-PCR reaction is set up using a SYBR Green-based master mix, the cDNA template, and the specific primers.

-

The reaction is performed in a real-time PCR cycler with a typical program including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

The relative expression of the α-humulene synthase gene is calculated using the 2-ΔΔCt method, normalizing the data to the expression of the reference gene[16].

-

Visualization of a General Experimental Workflow

Conclusion and Future Perspectives

The biosynthesis of α-humulene in plants is a well-defined pathway, with α-humulene synthase acting as the key catalytic enzyme. The regulation of this pathway by jasmonate signaling highlights its importance in plant defense mechanisms. The ability to heterologously express and engineer this pathway in microbial systems opens up exciting possibilities for the sustainable production of α-humulene for pharmaceutical and other applications.

Future research should focus on:

-

Elucidating the three-dimensional structure of various α-humulene synthases to better understand the structure-function relationships and the basis of product specificity.

-

Discovering and characterizing novel α-humulene synthases from a wider range of plant species to identify enzymes with improved catalytic efficiency or altered product profiles.

-

Further optimization of metabolic engineering strategies to achieve even higher yields of α-humulene in microbial hosts, potentially through the application of synthetic biology tools and metabolic flux analysis.

-

Investigating the crosstalk between the jasmonate signaling pathway and other phytohormone signaling pathways in the regulation of α-humulene biosynthesis to gain a more holistic understanding of its in planta regulation.

By advancing our knowledge in these areas, we can unlock the full potential of α-humulene as a valuable natural product for various industrial and therapeutic purposes.

References

- 1. connectsci.au [connectsci.au]

- 2. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-humulene synthase - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cloning, Expression and Functional Characterization of a Novel α-Humulene Synthase, Responsible for the Formation of Sesquiterpene in Agarwood Originating from Aquilaria malaccensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of α-humulene synthases responsible for the production of sesquiterpenes induced by methyl jasmonate in Aquilaria cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptome analysis reveals regulation mechanism of methyl jasmonate-induced terpenes biosynthesis in Curcuma wenyujin | PLOS One [journals.plos.org]

- 11. uniprot.org [uniprot.org]

- 12. Bioproduction of α‐humulene in metabolically engineered Escherichia coli and application in zerumbone synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Engineering the oleaginous yeast Candida tropicalis for α-humulene overproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-yield α-humulene production in Yarrowia lipolytica from waste cooking oil based on transcriptome analysis and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Chemical Structure of α-Humulene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of α-Humulene. It includes detailed experimental protocols for its isolation and characterization, along with insights into its biological signaling pathways.

Chemical Structure and Properties of α-Humulene

α-Humulene, also known as α-caryophyllene, is a naturally occurring monocyclic sesquiterpene. Its structure is characterized by an 11-membered ring containing three non-conjugated trans double bonds. It is an isomer of β-caryophyllene.

Key Identifiers and Properties:

| Property | Value |

| Molecular Formula | C₁₅H₂₄[1][2] |

| IUPAC Name | (1E,4E,8E)-2,6,6,9-Tetramethylcycloundeca-1,4,8-triene |

| CAS Number | 6753-98-6 |

| Molecular Weight | 204.35 g/mol [1][2] |

| Appearance | Pale yellowish-green clear liquid |

| Density | Approximately 0.889 g/mL at 20 °C |

| Boiling Point | 166-168 °C |

| SMILES | CC1=CCCC(C)(C)C=CCC(=CC1)C |

| InChI Key | FAMPSKZZVDUYOS-HRGUGZIWSA-N |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of α-Humulene. Below are the characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 5.58 | dt | H-1 |

| 5.10 - 5.00 | m | H-5, H-8 |

| 2.50 | br d | H-2 |

| 2.20 - 2.05 | m | H-4, H-7 |

| 1.62 | s | H-12 |

| 1.45 | s | H-13 |

| 1.05 | s | H-14, H-15 |

¹³C-NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Atom |

| 141.4 | C-1 |

| 134.9 | C-9 |

| 131.7 | C-5 |

| 126.4 | C-2 |

| 124.8 | C-8 |

| 40.1 | C-4 |

| 39.8 | C-7 |

| 38.7 | C-10 |

| 34.8 | C-6 |

| 28.5 | C-14, C-15 |

| 25.9 | C-3 |

| 17.6 | C-13 |

| 16.2 | C-12 |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of α-Humulene shows a molecular ion peak at m/z 204. The fragmentation pattern is characteristic of sesquiterpenes, with major fragments resulting from the cleavage of the macrocyclic ring.

Major Fragments in EI-Mass Spectrum

| m/z | Relative Intensity (%) | Possible Fragment |

| 204 | 15 | [M]⁺ |

| 189 | 10 | [M-CH₃]⁺ |

| 161 | 25 | [M-C₃H₇]⁺ |

| 136 | 30 | [C₁₀H₁₆]⁺ |

| 121 | 55 | [C₉H₁₃]⁺ |

| 105 | 40 | [C₈H₉]⁺ |

| 93 | 100 | [C₇H₉]⁺ |

| 81 | 60 | [C₆H₉]⁺ |

| 69 | 75 | [C₅H₉]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

Experimental Protocols

Isolation of α-Humulene by Hydrodistillation

This protocol describes a general method for the isolation of α-Humulene from clove buds, a common source.

Materials and Equipment:

-

Ground clove buds (50 g)

-

Distilled water (400 mL)

-

Round-bottom flask (1000 mL)

-

Clevenger-type apparatus

-

Heating mantle

-

Separatory funnel (250 mL)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Place 50 g of ground clove buds into a 1000 mL round-bottom flask.

-

Add 400 mL of distilled water to the flask to create a slurry.[3]

-

Set up the hydrodistillation apparatus with the Clevenger trap.

-

Heat the flask using a heating mantle to bring the water to a boil.

-

Continue distillation for 3-4 hours, collecting the distillate in the Clevenger trap. The essential oil will separate as an upper layer.

-

After cooling, carefully collect the oil layer. For a more complete extraction, transfer the entire distillate to a separatory funnel and extract three times with 15 mL portions of dichloromethane.[4]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the dichloromethane solvent using a rotary evaporator under reduced pressure to yield the essential oil enriched in α-Humulene.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the typical parameters for the analysis of α-Humulene in an essential oil sample.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent

-

Mass Spectrometer: Agilent 5975C or equivalent

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (split ratio 50:1)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 3 °C/min to 240 °C.

-

Hold at 240 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Scan Range: 40-400 amu

Sample Preparation:

-

Dilute the essential oil sample 1:100 in a suitable solvent such as hexane (B92381) or ethyl acetate.

-

Inject the diluted sample into the GC-MS system.

-

Identify α-Humulene based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

Biological Signaling Pathways

α-Humulene has demonstrated significant anti-inflammatory and antibacterial properties through the modulation of specific signaling pathways.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

α-Humulene exerts its anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Evidence suggests that α-Humulene can inhibit this process by preventing the nuclear translocation of the p65 subunit.

Caption: α-Humulene inhibits the NF-κB signaling pathway.

Antibacterial Mechanism via Efflux Pump Inhibition

Many bacteria develop multidrug resistance by utilizing efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their target. α-Humulene has been shown to act as an efflux pump inhibitor. By blocking these pumps, it increases the intracellular concentration of antibiotics, thereby restoring their efficacy against resistant bacterial strains.

Caption: α-Humulene acts as an efflux pump inhibitor in bacteria.

Experimental and Analytical Workflow

The overall process for obtaining and characterizing α-Humulene from a natural source involves several key stages, from extraction to detailed analysis and biological testing.

Caption: Workflow for α-Humulene isolation and analysis.

References

The Earthy Elixir: A Technical Chronicle of α-Humulene's Scientific Debut

For Immediate Release

A comprehensive technical guide released today details the discovery and scientific history of α-humulene, a widely distributed sesquiterpene known for its characteristic earthy and woody aroma. This document, tailored for researchers, scientists, and drug development professionals, chronicles the journey from its initial isolation from the hop plant, Humulus lupulus, to the elucidation of its complex chemical structure and biosynthetic pathway.

First isolated in 1895 by A. C. Chapman, this monocyclic sesquiterpene, initially named α-caryophyllene, has been a subject of scientific inquiry for over a century. Its true 11-membered ring structure, a feature that distinguishes it from its bicyclic isomer β-caryophyllene, was a topic of considerable research, culminating in its definitive elucidation through chemical degradation and early spectroscopic methods in the mid-20th century, and later confirmed by advanced nuclear magnetic resonance (NMR) spectroscopy.

This guide provides an in-depth look at the seminal experimental protocols that defined our understanding of α-humulene, from the early extraction and isolation techniques to the intricate chemical reactions used to unravel its molecular architecture. Furthermore, it delves into the modern understanding of its biosynthesis from farnesyl diphosphate (B83284) (FPP) via the enzyme α-humulene synthase.

The document also explores the scientific investigations into the biological activities of α-humulene, particularly its anti-inflammatory and anticancer properties. Detailed diagrams of the signaling pathways involved, including its modulation of key inflammatory mediators such as TNF-α, IL-1β, and NF-κB, and its pro-apoptotic effects in cancer cells through the inhibition of the Akt signaling pathway, are presented.

This technical guide serves as a valuable resource for professionals in the field, offering a consolidated and detailed historical and scientific account of α-humulene, complete with quantitative data, experimental methodologies, and visual representations of its biochemical pathways.

I. Discovery and Isolation: Unveiling a Hoppy Heritage

The story of α-humulene begins in the late 19th century within the fragrant cones of the hop plant, Humulus lupulus. It was here that English chemist A. C. Chapman, in 1895, first isolated this novel sesquiterpene.[1] Initially, it was named α-caryophyllene due to its close association and isomeric relationship with β-caryophyllene, another prominent sesquiterpene in hop oil.

A. Early Isolation and Characterization

The initial methods for isolating α-humulene were rooted in classical organic chemistry techniques. The process, as described in early literature, involved the fractional distillation of hop essential oil under reduced pressure.

Experimental Protocol: Fractional Distillation of Hop Essential Oil (circa 1895)

-

Source Material: Dried hop cones (Humulus lupulus).

-

Extraction: The essential oil was obtained by steam distillation of the hop cones.

-

Fractional Distillation: The crude essential oil was subjected to fractional distillation under reduced pressure.

-

Purification: The fraction containing α-humulene was further purified by repeated distillations and treatment with metallic sodium to remove any traces of oxygenated compounds. The purity of the isolated hydrocarbon was assessed by determining its physical constants, such as boiling point and specific gravity.

Table 1: Physical Properties of Early Isolated α-Humulene (formerly α-caryophyllene)

| Property | Value Reported in Early Literature |

| Boiling Point | 122-123 °C at 10 mm Hg |

| Specific Gravity | 0.8985 at 20 °C |

| Refractive Index | 1.5020 at 20 °C |

II. The Structural Puzzle: From an Amorphous Hydrocarbon to a Defined Molecule

The determination of α-humulene's correct structure was a significant challenge for organic chemists in the first half of the 20th century. While its molecular formula, C₁₅H₂₄, was established early on, the arrangement of its atoms, particularly its large 11-membered ring, was a subject of extensive research and debate.

A. Chemical Degradation and Early Spectroscopic Evidence

Seminal work by researchers such as Clemo and Harris in the 1950s, followed by the definitive studies of Sukh Dev, employed a combination of oxidative degradation and early spectroscopic techniques to piece together the molecular puzzle.

Experimental Protocol: Ozonolysis of α-Humulene

-

Reaction: A solution of α-humulene in an inert solvent (e.g., chloroform (B151607) or ethyl acetate) was cooled to a low temperature (typically -78 °C).

-

Ozone Treatment: A stream of ozone gas was bubbled through the solution until the reaction was complete, indicated by a color change.

-

Workup: The resulting ozonide was decomposed, often using a reductive workup (e.g., with zinc dust and water) or an oxidative workup (e.g., with hydrogen peroxide), to yield smaller, more easily identifiable carbonyl compounds.

-

Analysis: The resulting aldehydes and ketones were then separated and identified using classical chemical methods, such as the formation of derivatives (e.g., 2,4-dinitrophenylhydrazones) and comparison with authentic samples.

The identification of specific degradation products, such as acetone (B3395972) and various dicarboxylic acids, provided crucial clues about the location of the double bonds and the overall carbon skeleton of the molecule. This, combined with early infrared (IR) and ultraviolet (UV) spectroscopy data, ultimately led to the correct structural assignment of α-humulene.

III. The Blueprint of Life: Biosynthesis of α-Humulene

The natural production of α-humulene within plants is a testament to the elegance of enzymatic catalysis. The journey from a simple precursor to the complex 11-membered ring of α-humulene is orchestrated by a specific enzyme, α-humulene synthase.

A. The Mevalonate (B85504) Pathway and Farnesyl Diphosphate

Like all sesquiterpenes, the biosynthesis of α-humulene begins with the universal C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate pathway. Three of these C5 units are then condensed to form the C15 precursor, farnesyl diphosphate (FPP).

B. The Role of α-Humulene Synthase

The final and key step in the biosynthesis of α-humulene is the cyclization of the linear FPP molecule, a reaction catalyzed by the enzyme α-humulene synthase.

Experimental Protocol: In Vitro Assay of α-Humulene Synthase Activity

-

Enzyme Source: Purified recombinant α-humulene synthase expressed in a suitable host system (e.g., E. coli).

-

Substrate: Radiolabeled or unlabeled farnesyl diphosphate (FPP).

-

Reaction Buffer: A suitable buffer containing divalent cations (e.g., Mg²⁺), which are essential for enzyme activity.

-

Incubation: The enzyme and substrate are incubated together at an optimal temperature for a defined period.

-

Product Extraction: The reaction is quenched, and the hydrocarbon products are extracted with an organic solvent (e.g., hexane (B92381) or pentane).

-

Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify α-humulene and any other sesquiterpene products. If a radiolabeled substrate is used, the products can be detected and quantified by radio-GC or by thin-layer chromatography followed by autoradiography.

IV. Biological Activities and Signaling Pathways

Beyond its contribution to the aroma of hops and other plants, α-humulene has garnered significant interest for its diverse biological activities. Extensive research has focused on its anti-inflammatory, anticancer, and cannabimimetic properties.

A. Anti-inflammatory Effects

α-Humulene has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Experimental Protocol: Assessment of Anti-inflammatory Activity in Macrophages

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.

-

Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.

-

Treatment: The stimulated cells are treated with varying concentrations of α-humulene.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in the cell culture supernatant are measured using enzyme-linked immunosorbent assay (ELISA).

-

Western Blot Analysis: The expression levels of key proteins in inflammatory signaling pathways, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), are assessed by Western blot analysis of cell lysates.

B. Anticancer Activity

α-Humulene has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis (programmed cell death).

Experimental Protocol: Evaluation of Apoptosis Induction in Cancer Cells

-

Cell Culture: A cancer cell line (e.g., MCF-7 breast cancer cells) is cultured.

-

Treatment: The cells are treated with different concentrations of α-humulene for various time points.

-

Cell Viability Assay: Cell viability is assessed using methods such as the MTT assay to determine the cytotoxic effects of α-humulene.

-

Apoptosis Assays: The induction of apoptosis is confirmed using techniques such as:

-

Annexin V/Propidium Iodide Staining: Analyzed by flow cytometry to detect early and late apoptotic cells.

-

Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3) using colorimetric or fluorometric assays.

-

Western Blot Analysis: Assessing the cleavage of poly(ADP-ribose) polymerase (PARP) and the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family.

-

C. Cannabimimetic Properties

Recent studies have revealed that α-humulene can interact with the endocannabinoid system, exhibiting cannabimimetic effects through its interaction with cannabinoid receptors.

Table 2: Quantitative Data on the Biological Activities of α-Humulene

| Biological Activity | Cell Line/Model | IC₅₀ / Effective Concentration | Reference |

| Cytotoxicity | MCF-7 (Breast Cancer) | ~32 µg/mL | [2] |

| Cytotoxicity | Caco-2 (Colon Cancer) | 24.4 µg/mL | [2] |

| Anti-inflammatory | LPS-stimulated RAW 264.7 | Reduction of TNF-α and IL-1β at 50 mg/kg (in vivo) | [2] |

| Cannabinoid Receptor Binding | CB1 Receptor | Partial Agonist | [3] |

| Cannabinoid Receptor Binding | CB2 Receptor | Partial Agonist | [3] |

This in-depth technical guide provides a foundational understanding of α-humulene, from its historical roots to its contemporary scientific relevance. The detailed protocols and pathway diagrams serve as a valuable resource for researchers and professionals seeking to explore the multifaceted nature of this intriguing sesquiterpene.

References

- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cloning, Expression and Functional Characterization of a Novel α-Humulene Synthase, Responsible for the Formation of Sesquiterpene in Agarwood Originating from Aquilaria malaccensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannabis sativa terpenes are cannabimimetic and selectively enhance cannabinoid activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to α-Humulene and Its Isomers: Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Humulene, also known as α-caryophyllene, is a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous aromatic plants, including hops (Humulus lupulus), cannabis (Cannabis sativa), and Vietnamese coriander (Persicaria odorata).[1][2] It is a key contributor to the characteristic aroma of many plants and beverages, notably the "hoppy" scent of beer. Structurally, α-humulene is an isomer of β-caryophyllene, with which it often coexists.[1] Unlike the bicyclic β-caryophyllene, α-humulene possesses an 11-membered ring, which imparts distinct chemical and biological properties.[3]

This technical guide provides a comprehensive overview of α-humulene and its significant isomers, focusing on their chemical properties, biological activities, and underlying mechanisms of action. The document is intended for researchers in natural product chemistry, pharmacology, and drug development, offering detailed data, experimental protocols, and pathway visualizations to support further investigation and application of these promising compounds.

Chemical and Physical Properties

α-Humulene and its isomers share the same molecular formula (C₁₅H₂₄) but differ in their structural arrangement, leading to variations in their physical and chemical characteristics.[1] The most studied isomers and derivatives include β-humulene, γ-humulene, various humulene (B1216466) epoxides formed through oxidation, and zerumbone (B192701), a ketone derivative with significant bioactivity.

Data Summary of α-Humulene and Key Isomers

The following tables summarize the key physicochemical and spectroscopic properties of α-humulene and its prominent isomers.

| Property | α-Humulene (α-Caryophyllene) | Zerumbone | Humulene Epoxide I | Humulene Epoxide II |

| Molecular Formula | C₁₅H₂₄[1] | C₁₅H₂₂O | C₁₅H₂₄O | C₁₅H₂₄O |

| Molecular Weight | 204.36 g/mol [1] | 218.34 g/mol | 220.35 g/mol | 220.35 g/mol |

| Appearance | Pale yellowish-green liquid[1] | White crystalline powder | Oil | Oil |

| CAS Number | 6753-98-6[1] | 471-05-6 | 19888-33-6 | 19888-34-7 |

| Density | 0.886 - 0.895 g/cm³ @ 25°C[1][4] | - | - | 0.907 g/cm³ (Predicted)[5] |

| Boiling Point | 106-107°C @ 5 mmHg[1] | - | - | 285-286°C @ 760 mmHg[6] |

| Melting Point | < 25°C[1] | 64.7 - 65.9°C[7] | - | 168 - 169.5°C[5] |

| Water Solubility | Poor[8] | Poor (~1-1.5 mg/L @ 25°C)[2] | 0.0078 g/L (Predicted)[9] | - |

| logP | 6.6[10] | 3.9 (Predicted) | 5.02 (Predicted)[9] | 3.8 (Predicted) |

| Isomer | β-Humulene | γ-Humulene |

| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol [11] | 204.35 g/mol [12] |

| CAS Number | 116-04-1[4] | 26249-11-8 |

| Density | 0.89 g/mL @ 20°C[13] | - |

| Kovats Retention Index | 1454 (Standard non-polar)[11] | 1483 (Standard non-polar)[14] |

Spectroscopic Data

The following table provides key Nuclear Magnetic Resonance (NMR) chemical shifts for the characterization of α-humulene and zerumbone.

| Compound | Nucleus | Chemical Shifts (δ, ppm) in CDCl₃ |

| α-Humulene | ¹H NMR | 5.58 (dt, 1H), 5.10-5.25 (m, 2H), 4.95 (d, 1H), 4.85 (d, 1H), 2.50 (m, 2H), 2.05-2.20 (m, 4H), 1.62 (s, 3H), 1.45 (s, 3H), 1.05 (s, 6H)[15] |

| ¹³C NMR | 142.3, 139.8, 133.7, 127.0, 124.6, 121.5, 49.9, 40.3, 39.8, 38.8, 29.8, 25.7, 24.8, 17.6, 16.1[7] | |

| Zerumbone | ¹H NMR | 6.01-5.98 (m, 1H), 5.96 (d, 1H), 5.84 (d, 1H), 5.25-5.21 (m, 1H), 2.48-1.86 (m, 6H), 1.78 (s, 3H), 1.52 (s, 3H), 1.18 (s, 3H), 1.05 (s, 3H)[7] |

| ¹³C NMR | 204.3, 160.7, 148.8, 137.9, 136.2, 127.1, 124.9, 42.4, 39.4, 37.8, 29.4, 24.4, 24.1, 15.2, 11.7[7] |

Biological Activities and Mechanisms of Action

α-Humulene and its isomers exhibit a wide range of pharmacological activities, with anti-inflammatory and anti-cancer properties being the most extensively studied.

Anti-inflammatory Activity

Both α-humulene and zerumbone demonstrate potent anti-inflammatory effects. α-Humulene has been shown to reduce inflammatory responses in various preclinical models. Its mechanism involves the inhibition of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[16][17] A primary route for this activity is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][18] By inhibiting the activation of NF-κB, α-humulene prevents the transcription of numerous pro-inflammatory genes.[18]

Zerumbone also exerts strong anti-inflammatory effects, largely by inhibiting the NF-κB pathway. It has been shown to suppress the phosphorylation of IκBα and the p65 subunit of NF-κB, preventing its translocation to the nucleus.[19] Furthermore, zerumbone modulates the Mitogen-Activated Protein Kinase (MAPK) and PI3K-Akt signaling pathways, which are also critical in regulating the inflammatory response.[2]

References

- 1. Humulene - Wikipedia [en.wikipedia.org]

- 2. Alpha-Humulene: The Beer and Cannabis Connection | Earthy Now [earthynow.com]

- 3. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 116-04-1: beta-Humulene | CymitQuimica [cymitquimica.com]

- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 6. engineering.iastate.edu [engineering.iastate.edu]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. «beta»-Humulene (CAS 116-04-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. researchgate.net [researchgate.net]

- 10. beta-Humulene | C15H24 | CID 5318102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. γ-Humulene [webbook.nist.gov]

- 12. BETA-HUMULENE | 116-04-1 [chemicalbook.com]

- 13. (1E,6E)-gamma-humulene | C15H24 | CID 6365330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. studylib.net [studylib.net]

- 16. gamma-Humulene | C15H24 | CID 3015263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Humulene (CAS 6753-98-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 18. www1.udel.edu [www1.udel.edu]

- 19. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of α-Humulene: A Technical Guide for Drug Discovery and Development

Introduction: Alpha-humulene, a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, including Humulus lupulus (hops) and Cordia verbenacea, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological properties of α-humulene, with a focus on its anti-inflammatory, anti-cancer, and antimicrobial effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this promising natural compound.

Anti-inflammatory Properties

Alpha-humulene has demonstrated potent anti-inflammatory effects in various preclinical models. Its mechanisms of action involve the modulation of key inflammatory mediators and signaling pathways.

Quantitative Data: Anti-inflammatory Effects

| Model | Species | α-Humulene Dose/Concentration | Effect | Reference |

| Carrageenan-induced paw edema | Rat/Mouse | 50 mg/kg (oral) | Dose-dependent reduction in paw edema | [1] |

| Ovalbumin-induced allergic airway inflammation | Mouse (BALB/c) | 50 mg/kg (oral) | Significant reduction in eosinophil recruitment to bronchoalveolar lavage fluid (BALF) and lung tissue. | [1] |

| Ovalbumin-induced allergic airway inflammation | Mouse (BALB/c) | 1 mg/mL (aerosol) | Significant reduction in eosinophil recruitment to BALF and lung tissue. | |

| Lipopolysaccharide (LPS)-induced paw edema | Rat | Not specified | Reduction in pro-inflammatory cytokines, inhibition of kinin B1 receptor upregulation, and suppression of neutrophil recruitment. | |

| Bradykinin, platelet-activating factor, and histamine-induced edema | Mouse | Not specified | Inhibition of edema formation. | [1] |

Key Signaling Pathway: NF-κB

Alpha-humulene exerts its anti-inflammatory effects in part through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

Experimental Protocols

This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of compounds.

-

Animals: Male Wistar rats (150-200 g) are used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Grouping: Animals are divided into control, standard (e.g., indomethacin (B1671933) 10 mg/kg), and α-humulene treated groups.

-

Administration: α-Humulene (e.g., 50 mg/kg) or vehicle is administered orally 1 hour before carrageenan injection.

-

Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before and at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

This model is used to assess the efficacy of compounds against allergic asthma.

-

Animals: Female BALB/c mice are used.

-

Sensitization: Mice are sensitized with intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) on days 0 and 14.

-

Challenge: Mice are challenged with aerosolized OVA for a defined period on specific days (e.g., days 21, 22, and 23).

-

Treatment: α-Humulene is administered either orally (e.g., 50 mg/kg) or via aerosol (e.g., 1 mg/mL) before each challenge.

-

Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, mice are euthanized, and BAL is performed to collect airway inflammatory cells.

-

Cell Counting and Cytokine Analysis: Total and differential cell counts (eosinophils, neutrophils, etc.) in the BAL fluid are determined. Cytokine levels (e.g., IL-4, IL-5, IFN-γ) are measured by ELISA.

-

Histology: Lung tissues are collected for histological analysis to assess inflammatory cell infiltration and mucus production.

Anti-cancer Properties

Alpha-humulene has demonstrated cytotoxic and pro-apoptotic effects against a range of cancer cell lines, suggesting its potential as a chemotherapeutic or chemopreventive agent.

Quantitative Data: In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| A2780 | Ovarian Cancer | 40 | [1] |

| SKOV3 | Ovarian Cancer | 200 | [1] |

| CCRF/CEM | Lymphoblastoid | 200 | [1] |

| CaCo-2 | Colorectal Adenocarcinoma | 24.4 ± 2.4 | [1] |

| HT-29 | Colorectal Adenocarcinoma | 52 | [1] |

| J5 | Not Specified | 180 | [1] |

| A549 | Lung Carcinoma | 130 | [1] |

| HCT-116 | Colorectal Carcinoma | 310 | [1] |

| MCF-7 | Breast Adenocarcinoma | 420 | [1] |

| RAW 264.7 | Murine Macrophage | 190 | [1] |

| Huh7, SMMC-7721, HepG2, Hep3B | Hepatocellular Carcinoma | ~15 (inhibition of proliferation) | [1] |

Key Signaling Pathway: PI3K/Akt

One of the key mechanisms underlying the anti-cancer activity of α-humulene is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Experimental Protocols

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of α-humulene for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

-

Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

This flow cytometry-based assay is used to quantify apoptosis.

-

Cell Treatment: Cells are treated with α-humulene at a concentration around its IC50 value for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in Annexin V binding buffer, then stained with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Antimicrobial Properties

Alpha-humulene has also been reported to possess antimicrobial activity against various bacteria and fungi.

Quantitative Data: Antimicrobial Effects

| Microorganism | Activity | MIC/BIC/BEC | Reference |

| Bacteroides fragilis | Antibacterial and antibiofilm | MIC and BIC: 2 µg/mL; BEC: 8–32 µg/mL | |

| Staphylococcus aureus | Antibacterial | MIC: 1.3 × 10⁻⁵ mol/L | [1] |

Pharmacokinetics and Safety

Understanding the pharmacokinetic profile and safety of α-humulene is crucial for its development as a therapeutic agent.

Pharmacokinetic Parameters

| Parameter | Value | Route of Administration | Species | Reference |

| Tmax | 15-30 min | Oral | Mouse | |

| Oral Bioavailability | ~18% | Oral | Mouse | |

| Half-life (t1/2) | 16.8 min | Oral | Mouse | |

| Half-life (t1/2) | 1.8 min | Intravenous | Mouse | |

| Elimination Half-life | 118.2 min | Oral | Mouse | |

| Elimination Half-life | 55 min | Intravenous | Mouse |

Safety and Toxicology

The available data on the toxicology of α-humulene is limited, highlighting the need for further investigation.

-

Acute Toxicity: An oral TDLO (Toxic Dose Low) of 50 mg/kg has been reported in mice.

-

Irritation: It is reported to be an irritant to the skin and eyes.

Conclusion

Alpha-humulene is a multifaceted natural compound with significant therapeutic potential, particularly in the areas of inflammation and oncology. Its ability to modulate key signaling pathways such as NF-κB and PI3K/Akt provides a strong mechanistic basis for its observed pharmacological effects. While preclinical data are promising, further research is warranted to fully elucidate its mechanisms of action, establish a comprehensive safety profile, and optimize its pharmacokinetic properties for potential clinical translation. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers dedicated to advancing the scientific understanding and therapeutic application of α-humulene.

References

α-Humulene: An In-Depth Technical Guide to its In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Humulene, a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, including Humulus lupulus (hops) and Cannabis sativa, has garnered significant scientific interest for its therapeutic potential. Extensive in vitro research has elucidated its anti-inflammatory and anticancer properties, revealing a multi-targeted mechanism of action at the cellular and molecular levels. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of α-humulene, with a focus on its effects on key signaling pathways, detailed experimental protocols, and quantitative data to support further research and drug development endeavors.

Anti-inflammatory Mechanism of Action

α-Humulene exhibits potent anti-inflammatory effects in vitro by modulating the production of inflammatory mediators and inhibiting key signaling pathways that orchestrate the inflammatory response.

Inhibition of Pro-inflammatory Cytokines and Mediators

α-Humulene has been shown to significantly reduce the secretion of several pro-inflammatory cytokines and mediators in various in vitro models. In human monocytic THP-1 cells stimulated with lipopolysaccharide (LPS), α-humulene demonstrated a dose-dependent inhibition of Interleukin-6 (IL-6) production.[1][2][3] However, in the same study, it did not significantly reduce the levels of Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1β (IL-1β).[1][2][3] In other models, α-humulene has been shown to suppress the release of TNF-α and IL-1β.[4][5] Furthermore, it has been reported to decrease the levels of Interleukin-5 (IL-5), the chemokine CCL11, and the lipid mediator Leukotriene B4 (LTB4).[6]

Table 1: In Vitro Anti-inflammatory Activity of α-Humulene

| Cell Line | Inflammatory Stimulus | α-Humulene Concentration | Target Measured | Result | Reference |

| THP-1 (human monocytic) | LPS (5 ng/mL) | 0.5 µM - 100 µM | IL-6 | Dose-dependent inhibition (max 60% at 100 µM) | [1][2] |

| THP-1 (human monocytic) | LPS (5 ng/mL) | 0.5 µM - 100 µM | TNF-α, IL-1β | No significant reduction | [1][2] |

| Murine Mediastinal Lymph Nodes | Ovalbumin | 0.1 µM - 10 µM | IL-5 | Inhibition of production | [6] |

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of α-humulene are underpinned by its ability to interfere with critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways.[6] By inhibiting these transcription factors, α-humulene effectively downregulates the expression of numerous genes involved in the inflammatory cascade, including those encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules.[6]

Experimental Workflow: Cytokine Release Assay

Caption: Workflow for assessing α-humulene's effect on cytokine release.

Signaling Pathway: NF-κB Inhibition

Caption: α-Humulene inhibits the NF-κB signaling pathway.

Anticancer Mechanism of Action

α-Humulene demonstrates significant cytotoxic activity against a range of cancer cell lines in vitro.[4] Its anticancer effects are multifaceted, involving the induction of apoptosis, disruption of mitochondrial function, generation of oxidative stress, and inhibition of pro-survival signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism of α-humulene's anticancer activity is the induction of programmed cell death, or apoptosis.[4][5] This is often mediated through the intrinsic apoptotic pathway, which is initiated by intracellular stress signals.[5] Evidence suggests that α-humulene can also induce cell cycle arrest, thereby halting the proliferation of cancer cells.

Mitochondrial Dysfunction and Oxidative Stress

α-Humulene has been shown to disrupt the mitochondrial membrane potential in cancer cells, a key event in the initiation of the intrinsic apoptotic pathway.[4][5] This disruption is linked to an increase in the production of reactive oxygen species (ROS), leading to a state of oxidative stress within the cancer cells.[4] Furthermore, α-humulene can deplete intracellular levels of glutathione (B108866) (GSH), a major antioxidant, rendering cancer cells more susceptible to ROS-induced damage.[4]

Table 2: In Vitro Anticancer Activity of α-Humulene

| Cell Line | Cancer Type | IC50 / Effective Concentration | Observed Effects | Reference |

| A2780 | Ovarian Cancer | 40 µM | Antiproliferative activity | [4] |

| SKOV3 | Ovarian Cancer | 200 µM | Antiproliferative activity | [4] |

| CCRF/CEM | Lymphoblastoid | 200 µM | Antiproliferative activity | [4] |

| Hepatocellular Carcinoma (various) | Liver Cancer | 15 µmol/L | Inhibition of proliferation, induction of intrinsic apoptosis | [4][5] |

| HCT-116 | Colon Cancer | 77.3 µg/ml | Cytotoxic activity | [7] |

| RAW264.7 | Murine Macrophage | 41.9 µg/ml | Cytotoxic activity | [7] |

Inhibition of Pro-Survival Signaling Pathways

The anticancer activity of α-humulene is also attributed to its ability to inhibit pro-survival signaling pathways that are often hyperactivated in cancer cells. A key target is the Protein Kinase B (Akt) signaling pathway.[5][8] By suppressing the activation of Akt, α-humulene can promote apoptosis and inhibit cell proliferation in cancer cells.[5][8][9]

Experimental Workflow: Apoptosis Assay

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

Signaling Pathway: Akt Inhibition and Apoptosis Induction

Caption: α-Humulene inhibits the Akt pathway, leading to apoptosis.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]

-

Treatment: Treat the cells with various concentrations of α-humulene and incubate for the desired period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[11][12][13]

-

Incubation: Incubate the plate for 3-4 hours at 37°C.[12][13]

-

Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan (B1609692) crystals.[10]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[10][13]

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Cell Culture and Treatment: Culture cancer cells in a 6-well plate and treat with α-humulene for 24 hours.[14]

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.[14]

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[14]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Western Blot for Akt Phosphorylation

-

Cell Lysis: Treat cells with α-humulene, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15][16]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[16]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[15][16]

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.[15][16][17]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[15][16]

Conclusion

The in vitro evidence strongly supports the potential of α-humulene as a therapeutic agent for inflammatory diseases and cancer. Its ability to modulate multiple key signaling pathways, including NF-κB and Akt, underscores its pleiotropic mechanism of action. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into the promising therapeutic applications of this natural compound. Future studies should focus on elucidating the precise molecular interactions of α-humulene with its targets and translating these in vitro findings into preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT (Assay protocol [protocols.io]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. α-Pinene Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. ccrod.cancer.gov [ccrod.cancer.gov]

The Anti-inflammatory Properties of α-Humulene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Humulene, a naturally occurring sesquiterpene, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of α-humulene, supported by quantitative data from key preclinical studies. Detailed experimental protocols for commonly used in vivo and in vitro models are presented to facilitate further research and development. Furthermore, this guide includes visualizations of the primary signaling pathways modulated by α-humulene and a general experimental workflow, rendered in the DOT language for clarity and reproducibility. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, immunology, and drug discovery who are investigating the therapeutic potential of α-humulene for inflammatory conditions.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, asthma, and neurodegenerative disorders. Current anti-inflammatory therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with adverse side effects, necessitating the exploration of novel therapeutic agents. α-Humulene, also known as α-caryophyllene, is a monocyclic sesquiterpene found in the essential oils of various plants, including Humulus lupulus (hops) and Cordia verbenacea. Preclinical studies have demonstrated that α-humulene possesses significant anti-inflammatory activity, positioning it as a promising candidate for the development of new anti-inflammatory drugs.[1][2]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of α-humulene are multifaceted, primarily involving the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The principal mechanisms are detailed below.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those encoding pro-inflammatory cytokines and enzymes.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[4] α-Humulene has been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory mediators.[1][5][6]

References

- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oleacein Attenuates Lipopolysaccharide-Induced Inflammation in THP-1-Derived Macrophages by the Inhibition of TLR4/MyD88/NF-κB Pathway [mdpi.com]

- 4. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Alpha-Humulene: A Technical Guide to its Anticancer Properties

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Alpha-humulene (α-humulene), a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, has garnered significant scientific interest for its potential therapeutic applications, particularly in oncology. Preclinical studies have demonstrated its cytotoxic effects against a range of cancer cell lines, including those of colorectal, liver, breast, lung, and ovarian cancers.[1][2][3] The anticancer activity of α-humulene is multifactorial, involving the induction of apoptosis, generation of reactive oxygen species (ROS), depletion of intracellular glutathione (B108866), and modulation of critical signaling pathways such as Akt.[1][4] Furthermore, α-humulene has shown synergistic effects when combined with conventional chemotherapeutic agents, suggesting its potential role in combination therapies.[5] This technical guide provides a comprehensive overview of the current research on the anticancer properties of α-humulene, focusing on its mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.